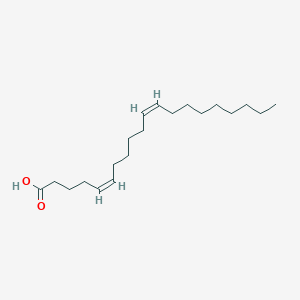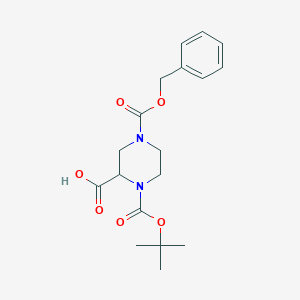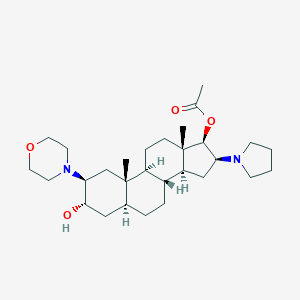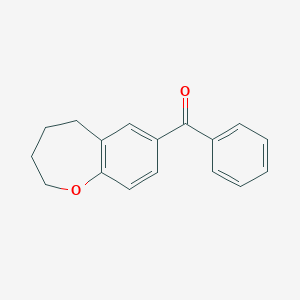
Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to inhibit the activity of glycogen synthase kinase-3 (GSK-3), which is a key regulator of a wide range of cellular processes.
Mecanismo De Acción
Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone inhibits the activity of Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone, which is a key regulator of a wide range of cellular processes. Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone is involved in the regulation of glycogen metabolism, gene expression, cell cycle progression, and apoptosis. By inhibiting the activity of Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone, Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone can modulate these cellular processes.
Efectos Bioquímicos Y Fisiológicos
Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the accumulation of beta-amyloid, which is a key pathological feature of Alzheimer's disease. In addition, it has been shown to have anti-inflammatory and neuroprotective properties. It has also been shown to inhibit the growth of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone in lab experiments is its specificity for Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone. This allows researchers to selectively study the effects of Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone inhibition on cellular processes. However, one limitation of using Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone is its potential toxicity. Careful dose-response studies are required to ensure that the compound is used at non-toxic concentrations.
Direcciones Futuras
There are several potential future directions for the use of Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone. One area of research is the development of more potent and selective Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone inhibitors. Another area of research is the study of the effects of Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone inhibition on various cellular processes, including gene expression, cell cycle progression, and apoptosis. In addition, there is potential for the use of Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone in the treatment of various neurological disorders, such as Alzheimer's disease and bipolar disorder. Finally, there is potential for the use of Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone in the development of new cancer therapies.
Métodos De Síntesis
Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone can be synthesized using a variety of methods. One common approach involves the reaction of 7-bromo-2,3,4,5-tetrahydro-1-benzoxepin with phenylmagnesium bromide, followed by oxidation with potassium permanganate. Another method involves the reaction of 7-hydroxy-2,3,4,5-tetrahydro-1-benzoxepin with phenylacetyl chloride, followed by deprotection with hydrochloric acid.
Aplicaciones Científicas De Investigación
Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone has been shown to have a wide range of potential therapeutic applications. It has been studied for its potential use in the treatment of Alzheimer's disease, bipolar disorder, and various forms of cancer. In addition, it has been shown to have anti-inflammatory and neuroprotective properties.
Propiedades
Número CAS |
147394-48-7 |
|---|---|
Nombre del producto |
Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone |
Fórmula molecular |
C17H16O2 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone |
InChI |
InChI=1S/C17H16O2/c18-17(13-6-2-1-3-7-13)15-9-10-16-14(12-15)8-4-5-11-19-16/h1-3,6-7,9-10,12H,4-5,8,11H2 |
Clave InChI |
GNGOMLKPCPHGBD-UHFFFAOYSA-N |
SMILES |
C1CCOC2=C(C1)C=C(C=C2)C(=O)C3=CC=CC=C3 |
SMILES canónico |
C1CCOC2=C(C1)C=C(C=C2)C(=O)C3=CC=CC=C3 |
Otros números CAS |
147394-48-7 |
Sinónimos |
2-oxabicyclo[5.4.0]undeca-8,10,12-trien-9-yl-phenyl-methanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



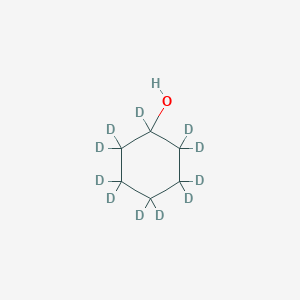
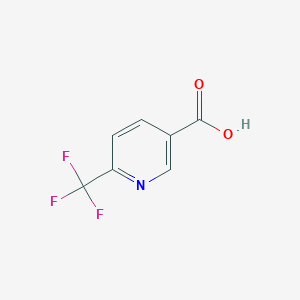
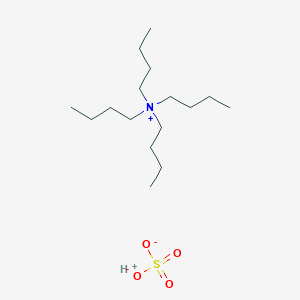
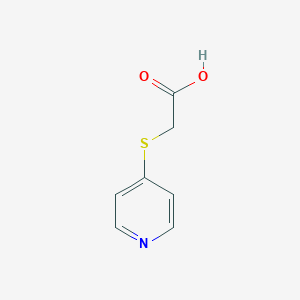
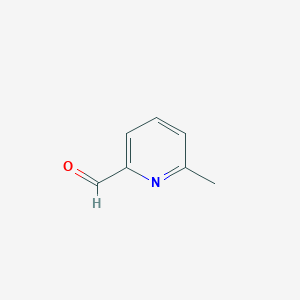
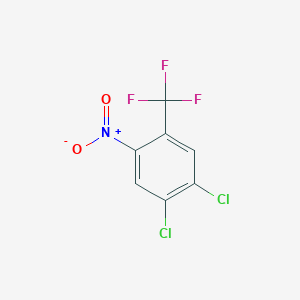
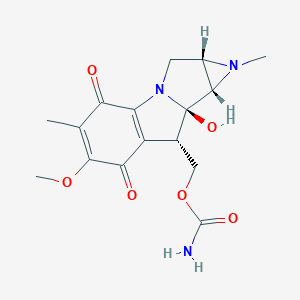
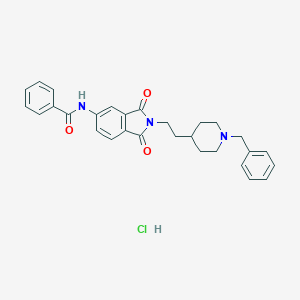
![7-Oxo-7h-Benzimidazo[2,1-A]benz[de]isoquinoline-3-Carboxylic Acid](/img/structure/B120004.png)
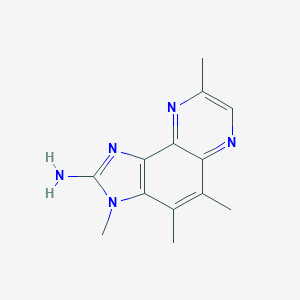
![2-Tributylstannylbenzo[b]thiophene](/img/structure/B120006.png)
